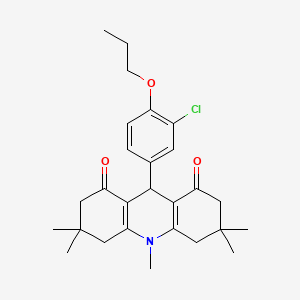![molecular formula C20H18Cl3N3O2 B5022468 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5022468.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione, also known as CP-526,555, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been found to exhibit a range of pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its modulation has been proposed as a potential target for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and increase locomotor activity. It has also been found to increase the levels of serotonin and dopamine in certain brain regions. In cardiovascular studies, this compound has been shown to induce vasodilation and decrease blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor and may reduce the risk of off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic efficacy.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the potential use of this compound as an anticancer agent warrants further investigation.
Métodos De Síntesis
The synthesis of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dichlorophenylmalonic acid with piperazine and 4-chlorobenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then subjected to cyclization with thionyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects, and it has been proposed as a potential treatment for anxiety disorders and depression. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In cancer research, this compound has been found to inhibit the growth of certain cancer cell lines and may have potential as an anticancer agent.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl3N3O2/c21-13-1-3-16(4-2-13)24-5-7-25(8-6-24)18-12-19(27)26(20(18)28)17-10-14(22)9-15(23)11-17/h1-4,9-11,18H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFUVBQRVIYKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5022387.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5022389.png)
![methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5022395.png)

![2-(4-isobutoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5022414.png)


![N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5022438.png)
![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)


![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)
